Ethane-d5

Description

Significance of Deuterium (B1214612) Labeling in Chemical Research

The incorporation of deuterium into organic molecules provides researchers with a powerful tool to probe reaction mechanisms, study molecular dynamics, and analyze complex systems with high precision synmr.inyoutube.comsymeres.com. One of the primary reasons for its significance is the kinetic isotope effect (KIE), where the difference in mass between deuterium and protium (B1232500) affects the rate of reactions in which a C-H or C-D bond is broken scispace.comsymeres.comacs.org. C-D bonds are typically stronger than C-H bonds, requiring higher activation energy for cleavage, which can lead to slower reaction rates at the deuterated position marquette.eduscispace.com. This effect allows scientists to identify the rate-determining steps in a reaction pathway and gain insights into transition states symeres.comresearchgate.net.

Beyond kinetic studies, deuterium labeling is crucial for analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy synmr.inyoutube.comsymeres.comacs.orgclearsynth.com. In MS, the mass difference introduced by deuterium atoms allows for the easy tracking and quantification of labeled molecules and their fragments, which is particularly useful in studying metabolic pathways and determining the fate of compounds in complex biological or environmental systems synmr.inacs.orgclearsynth.commedsci.org. Deuterium's lack of a nuclear spin (unlike protium) simplifies ¹H NMR spectra, and the deuterium nucleus itself can be observed using ²H NMR, providing detailed information about molecular structure and dynamics synmr.insymeres.com.

Deuterium labeling also finds applications in materials science, for instance, in improving the properties of organic light-emitting diodes (OLEDs) and fluorophores by taking advantage of kinetic isotope effects acs.org. In medicinal chemistry, deuterium labeling is explored to modify the pharmacokinetic properties of drugs, potentially enhancing metabolic stability and reducing the formation of undesirable metabolites marquette.eduacs.orgresearchgate.netclearsynth.comnih.gov.

Role of Ethane-d5 as a Model System and Research Tool

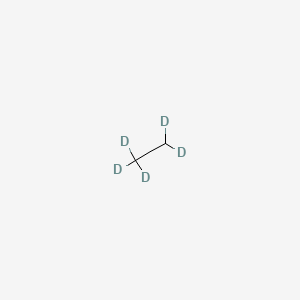

Ethane (B1197151) (C₂H₆) is the simplest hydrocarbon containing a carbon-carbon single bond and serves as a fundamental building block in organic chemistry acs.org. Its relatively simple structure makes it an excellent model system for studying various chemical phenomena, including C-H bond activation, radical reactions, and catalytic processes researchgate.netnih.govuhmreactiondynamics.org. This compound (C₂HD₅) is a partially deuterated isotopologue of ethane where five of the six hydrogen atoms have been replaced by deuterium atoms. This specific labeling pattern makes this compound a valuable research tool for several reasons.

The presence of both protium and deuterium atoms in this compound allows for the investigation of isotopic effects on the reactivity of primary carbon-hydrogen bonds within the same molecule. By studying the relative rates of reaction at the C-H versus the C-D positions, researchers can gain detailed insights into reaction mechanisms and the influence of isotopic substitution on transition state energies scispace.comsymeres.com.

This compound is particularly useful in spectroscopic studies. The strategic placement of deuterium atoms can simplify complex NMR spectra of ethane derivatives, aiding in structural elucidation and the study of molecular dynamics synmr.insymeres.com. In mass spectrometry, this compound can serve as an internal standard for the quantitative analysis of ethane and related compounds due to its distinct mass-to-charge ratio acs.orgclearsynth.com. Studies involving the reaction of chlorothis compound (B579816) (C₂D₅Cl) on surfaces, for example, have utilized mass spectrometry to monitor the desorption of deuterated products like ethylene-d4 (B1596295) (C₂D₄), providing information about reaction pathways and intermediate species aip.org.

Furthermore, this compound can be employed in studies of gas-phase reactions, providing insights into the kinetics and mechanisms of atmospheric or combustion processes involving hydrocarbons researchgate.netcopernicus.orgnih.gov. Its use in conjunction with techniques like temperature-programmed desorption (TPD) allows for the study of adsorption and reaction pathways on surfaces aip.org.

Historical Context of Deuterated Ethane Studies

The study of deuterated hydrocarbons, including ethane, has a history intertwined with the development of isotopic labeling techniques and their application in understanding chemical processes. Following the discovery of deuterium by Harold Urey in 1932 nih.gov, researchers began exploring its use as a tracer and for investigating kinetic isotope effects researchgate.net. Early studies focused on the synthesis of deuterated hydrocarbons and the examination of their fundamental physical and chemical properties.

Syntheses of deuterated alkanes from corresponding halides using methods like dehalogenation with zinc dust in deuterium oxide solutions were reported as early as the mid-20th century cdnsciencepub.com. These methods enabled the preparation of various deuterated ethane isotopologues, including ethane-d₁, ethane-1,1-d₂, and ethane-1,1,1-d₃, with high isotopic purity, paving the way for detailed mechanistic investigations cdnsciencepub.com.

Studies involving deuterated ethane have contributed to the understanding of reaction mechanisms in various systems, including catalytic hydrogenation and dehydrogenation nih.govrsc.orgsc.edu. For instance, early work on the catalytic hydrogenation of olefins using deuterium provided evidence for stepwise mechanisms involving reversible adsorption and isotopic scrambling, which was supported by the distribution of deuterated ethane products rsc.org. Investigations into the reductive elimination of ethane from metal complexes have also utilized deuterium labeling to confirm intramolecular reaction pathways and determine kinetic isotope effects .

Spectroscopic studies of deuterated ethane isotopologues, such as monodeuterated ethane (C₂H₅D), have provided valuable data for understanding their vibrational and rotational energy levels, contributing to astrophysical and atmospheric research where these molecules may be present nasa.gov. The development of more sophisticated spectroscopic techniques and computational methods has allowed for increasingly detailed studies of the structure and dynamics of ethane and its deuterated forms uhmreactiondynamics.orgnasa.gov.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-KPAILUHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476552 | |

| Record name | Ethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-30-9 | |

| Record name | Ethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Analytical Techniques of Ethane D5

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethane-d5

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of deuterium (B1214612) (²H), a quadrupolar nucleus with a spin of 1, provides unique opportunities for studying molecular behavior compared to the spin-1/2 nucleus of protium (B1232500) (¹H).

Deuterium (²H) NMR Applications and Spectral Resolution

Deuterium NMR is a valuable technique for verifying the effectiveness of deuteration in a compound; a deuterated compound will exhibit a strong peak in a ²H NMR spectrum but not in a ¹H NMR spectrum. wikipedia.org While ²H NMR typically has poorer resolution compared to ¹H NMR due to the smaller magnetic dipole moment of the deuteron, it offers distinct advantages, especially in the solid state. wikipedia.org The relatively small quadrupole moment of ²H, compared to larger quadrupolar nuclei, allows for the excitation of the entire spectrum with short pulses. wikipedia.org

The spectral resolution in ²H NMR can be significantly improved by acquiring spectra at high magnetic fields in conjunction with fast Magic Angle Spinning (MAS). chemrxiv.org This approach helps to average out quadrupolar broadening, which scales inversely with magnetic field strength, allowing for the measurement of both ²H chemical shifts and quadrupolar couplings. chemrxiv.org

Residual Dipolar and Quadrupolar Couplings (RDCs/RQCs) in Structured Media

Residual Dipolar Couplings (RDCs) and Residual Quadrupolar Couplings (RQCs) provide valuable information about molecular orientation and dynamics in partially ordered environments. RDCs arise from the incomplete averaging of anisotropic dipolar couplings in solutions where molecules exhibit partial alignment. wikipedia.org Similarly, RQCs are observed for quadrupolar nuclei like ²H in such anisotropic media. researchgate.net

These residual couplings are observed in high-resolution liquid-state NMR spectra when the free motion of molecules is restricted. wikipedia.orgresearchgate.net Partial molecular alignment leads to incomplete averaging of anisotropic magnetic interactions, including the electric quadrupole interaction for ²H. wikipedia.org Structured media, such as stretched hydrogels or liquid crystals, are commonly used to induce this partial alignment and enable the observation of RDCs and RQCs. wikipedia.orgresearchgate.net The magnitude of the quadrupolar splitting in the ²H NMR spectrum of a C-D moiety is directly related to the angle between the C-D bond and the applied static magnetic field, making ²H NMR a useful tool for probing orientation distributions in partially ordered deuterated materials. wikipedia.org

Studies using residual quadrupolar splittings in ²H NMR have demonstrated the ability to achieve prochiral and chiral spectral resolution over a range of anisotropic conditions in liquid samples. researchgate.net This is often achieved using devices that allow for the stretching or compression of gels within the NMR spectrometer. researchgate.net

Diffusion Studies using Pulsed Field Gradient (PFG) NMR

Pulsed Field Gradient (PFG) NMR is a powerful technique for studying the translational diffusion of molecules. This method measures the displacement of molecules over a defined time interval by utilizing magnetic field gradients. uniovi.es PFG NMR has been successfully applied to study the diffusion of ethane (B1197151) in various environments, including nanoporous materials like metal-organic frameworks (MOFs) and zeolites. mdpi.comberkeley.edunih.gov

For example, PFG NMR has been used to investigate the diffusion of ethane in MOF-5, revealing insights into intracrystalline mobilities and the potential for diffusion limitations due to residual solvents or structural defects. berkeley.edu Studies have also compared ethane diffusion in zeolite NaX beds using PFG NMR, highlighting differences in apparent tortuosity factors between the Knudsen and bulk regimes. nih.gov Furthermore, PFG NMR has been employed to study the diffusion of ethane in SAPO-34 materials, demonstrating that ethane diffusivity is insensitive to the concentration of Brønsted acid sites in the framework, unlike alkenes. researchgate.net

The principle involves observing the attenuation of the NMR signal as a function of the squared gradient intensity, which can be described by equations that relate the signal decay to the diffusion coefficient. mdpi.com The minimum displacement observable by PFG NMR is influenced by the amplitude and duration of the field gradient pulses, with the maximum duration limited by the transverse nuclear magnetic relaxation time (T2) of the molecules. mdpi.com

Use of this compound in Trace Impurity Analysis and as Internal Standards in NMR

Deuterated solvents and compounds like this compound are valuable in NMR spectroscopy for simplifying spectra and as potential internal standards or for trace impurity analysis. In ¹H NMR, using deuterated solvents shifts the solvent signal away from the region where analyte signals appear, making it easier to analyze the spectrum of the compound of interest. Tables of ¹H and ¹³C NMR chemical shifts for common impurities, including various gases like ethane, in deuterated solvents are available to aid in identifying contaminants in NMR spectra. pitt.eduacs.orgepfl.chsigmaaldrich.com

While this compound itself might not be a universal internal standard, deuterated compounds are commonly used for this purpose in NMR. Internal standards provide a reference signal with a known chemical shift and intensity, allowing for accurate chemical shift referencing and quantitative analysis of other components in the sample. pitt.eduacs.org The use of deuterated internal standards helps to avoid spectral overlap with the signals of the non-deuterated analyte.

Vibrational Spectroscopy of this compound (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about their structure, bonding, and dynamics. These techniques are based on the absorption (IR) or scattering (Raman) of electromagnetic radiation due to changes in the molecule's dipole moment or polarizability during vibration. uni-siegen.de

Analysis of Fundamental and Overtone Vibrational Modes

Molecules possess a specific number of vibrational degrees of freedom, which correspond to fundamental vibrational modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental modes, while linear molecules have 3N-5 modes. libretexts.orgtestbook.com These modes can be described using models like the harmonic and anharmonic oscillators. uni-siegen.de

IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. uni-siegen.dedoitpoms.ac.uk For centrosymmetric molecules like ethane (C2H6), there is a rule of mutual exclusion, meaning that modes that are IR active are Raman inactive, and vice versa. doitpoms.ac.uk Deuteration can alter the symmetry and vibrational modes of a molecule, potentially leading to different IR and Raman activity compared to the non-deuterated analogue.

The vibrational spectra of ethane have been well-studied, including its fundamental and some combination bands. nasa.gov Theoretical calculations, such as those using vibrational second-order perturbation theory (VPT2), can predict the frequencies of fundamental and overtone bands. nasa.govnih.gov Overtone bands appear in the IR spectrum at approximately integer multiples of the fundamental absorption frequencies, arising from transitions where the vibrational mode is excited to higher energy levels (v=2, 3, etc.). nih.govlibretexts.org The probability of observing overtones decreases rapidly as the change in vibrational quantum number increases. libretexts.org Anharmonicity in the molecular potential energy surface leads to deviations from the simple integer multiples expected for a harmonic oscillator and allows for the observation of overtones and combination bands. nih.govs-a-s.org

Analyzing the fundamental and overtone vibrational modes of this compound using IR and Raman spectroscopy can provide detailed insights into the effects of deuterium substitution on the molecular vibrations, bond strengths, and potential energy surface.

Vibrational Modes of Ethane (C2H6) - Example Data (Illustrative based on general ethane data)

| Mode Type | Description | Approximate Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C-H Stretching | Symmetric and Asymmetric stretches | 2870 - 2985 | Yes/No | Yes/No |

| C-C Stretching | Stretch along the carbon-carbon bond | ~995 | Yes/No | Yes/No |

| CH2 Bending | Scissoring, Wagging, Twisting, Rocking | 720 - 1465 | Yes/No | Yes/No |

| Torsional Mode | Rotation around the C-C bond | ~289 | Yes/No | Yes/No |

Note: The specific activity and exact wavenumbers for this compound would differ due to isotopic substitution and would require specific experimental or computational data for this compound.

This compound: A Key Isotopic Probe in Spectroscopic and Mass Spectrometric Analysis

This compound (C2HD5) is a valuable isotopically labeled form of ethane, where five of the hydrogen atoms have been replaced by deuterium (D) atoms. This substitution significantly alters the mass and vibrational properties of the molecule while maintaining similar chemical behavior to its non-labeled counterpart, ethane (C2H6). These characteristics make this compound a crucial tool in various advanced analytical techniques, particularly in spectroscopic characterization and mass spectrometry applications, offering unique insights into molecular structure, dynamics, and reaction mechanisms. This compound has a PubChem CID of 12053198. nih.gov

The isotopic substitution in this compound leads to distinct spectroscopic signatures compared to ethane, which are exploited in various spectroscopic methods to study its molecular properties.

Studies of Internal Rotation and Torsional Barriers

Internal rotation, specifically the rotation of the methyl groups around the central carbon-carbon bond in ethane and its isotopologues, is a fundamental process that influences molecular conformation and dynamics. Studies involving this compound contribute to understanding the torsional barrier, the energy required to impede this rotation. The torsional barrier in ethane is known to be relatively small, on the order of 12 kJ/mol. ias.ac.in Quantum mechanical calculations have indicated that the primary contribution to this barrier arises from the orthogonality of molecular orbitals as required by the Pauli principle. ias.ac.in Deuteration affects the moments of inertia and vibrational frequencies associated with this internal rotation, allowing for detailed spectroscopic analysis to probe the potential energy surface governing this motion. While the provided search results discuss internal rotation and torsional barriers in general hydrocarbons and substituted ethanes ias.ac.incdnsciencepub.comresearchgate.netresearchgate.net, specific detailed research findings focused solely on the torsional barrier of this compound were not explicitly found, although the principles described for related molecules would apply.

Quantum Band Models for Spectroscopic Data Interpretation

Vibrational Photodissociation Spectroscopy of this compound Complexes

Vibrational photodissociation spectroscopy is a technique used to study the vibrational modes and structures of molecules and their weakly bound complexes in the gas phase. In this method, a molecule or complex is irradiated with infrared light, and if the energy matches a vibrational transition, the molecule or complex can absorb the photon and subsequently dissociate. Detecting the fragment ions or neutral fragments provides information about the absorbed wavelengths and thus the vibrational spectrum. Studies on ethane complexes, though not specifically this compound in the provided results, demonstrate the application of this technique to understand the vibrational properties and binding motifs in such systems. For instance, vibrational photodissociation spectra of complexes of Al⁺ and Al₂⁺ with ethane have shown red shifts in C-H stretching frequencies upon complexation. researchgate.net The use of deuterated species like this compound in such studies can help in assigning vibrational modes and understanding energy flow within the complex due to the isotopic shifts in vibrational frequencies. The technique of infrared photodissociation spectroscopy with argon-tagging has been used to study the complex vibrational dynamics of carbocations uga.eduuga.edu, suggesting its potential applicability to this compound complexes.

Mass Spectrometry (MS) Applications with this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structural elucidation of molecules. This compound is particularly useful in MS due to its distinct mass compared to ethane, making it an excellent internal standard and a tool for fragmentation studies.

Quantitative Analysis using Isotopic Labeling as Internal Standards

Isotopic labeling, using compounds like this compound, is a widely employed strategy in quantitative mass spectrometry, known as isotope dilution mass spectrometry (IDMS). In this approach, a known amount of the isotopically labeled analog (internal standard) is added to a sample. The ratio of the native compound to the labeled internal standard is then measured by MS. Since the labeled and native compounds behave very similarly chemically and during the MS analysis process (e.g., extraction, ionization, fragmentation), the ratio of their signals is directly proportional to the amount of the native compound in the original sample. This method effectively compensates for variations in sample preparation, instrument performance, and matrix effects, leading to highly accurate and precise quantitative analysis. epa.govaccustandard.comacs.orgckisotopes.com Stable isotope-labeled compounds are commonly used as internal standards in various MS applications, including environmental analysis and proteomics. ckisotopes.comlcms.cz this compound, with its mass shift compared to ethane, serves as an ideal internal standard for the quantitative analysis of ethane in complex matrices.

Elucidation of Molecular Fragmentation Patterns

In mass spectrometry, molecules are often ionized and then fragmented into smaller ions. The pattern of these fragment ions is characteristic of the molecule's structure. Studying the fragmentation patterns of isotopically labeled compounds like this compound can provide valuable insights into the mechanisms of bond cleavage and rearrangement reactions occurring in the gas phase within the mass spectrometer. By comparing the fragmentation patterns of ethane and this compound, researchers can track which atoms are retained in specific fragment ions, thereby elucidating the fragmentation pathways. While the provided search results discuss molecular fragmentation patterns in mass spectrometry generally and for other deuterated compounds wvu.eduuni-jena.decdnsciencepub.comacs.orgnih.gov, specific studies detailing the fragmentation patterns of this compound were not found. However, the principle of using deuterium labeling to understand fragmentation mechanisms is well-established in mass spectrometry. cdnsciencepub.com

Kinetic and Mechanistic Investigations Utilizing Ethane D5

Gas-Phase Reaction Kinetics and Dynamics

Studies of gas-phase reactions involving Ethane-d5 provide fundamental understanding of elementary reaction steps, radical chemistry, and energy transfer processes.

Kinetic isotope effects are powerful probes for reaction mechanisms, as they reflect changes in vibrational frequencies during the transition state. wikipedia.org Primary KIEs occur when a bond to the isotopic atom is broken or formed in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a position adjacent to the reacting center. wikipedia.org, bibliotekanauki.pl

Radical chain reactions, such as the halogenation of alkanes, involve initiation, propagation, and termination steps, often proceeding via hydrogen abstraction by a radical species. transformationtutoring.com, libretexts.org, savemyexams.com Ethane (B1197151) chlorination, for instance, involves chlorine radicals abstracting a hydrogen atom from ethane to form an ethyl radical. libretexts.org, savemyexams.com Studies utilizing deuterated ethanes, although not specifically this compound in the provided snippets for chlorination, demonstrate how isotopic labeling can unravel complex radical mechanisms. For example, the kinetics of the gas-phase reactions of chlorine atoms with chloroethane (B1197429) and chlorothis compound (B579816) have been studied to understand the role of chlorine radicals in governing product distribution through thermodynamically favored pathways, including competing chlorination and dehydrochlorination reactions. mdpi.com, researchgate.net The use of deuterated analogs helps in tracking the fate of specific hydrogen/deuterium (B1214612) atoms during these complex reaction networks.

The thermal decomposition (pyrolysis) of hydrocarbons is a key process in many industrial applications. Studying the thermal decomposition of this compound can provide insights into the bond dissociation energies and the mechanisms of bond breaking. While the provided snippets discuss the thermal decomposition of ethane and ethyl bromide/ethyl bromide-d5, they highlight the use of isotopic substitution to study decomposition pathways and pressure effects on rate constants. researchgate.net, cdnsciencepub.com, capes.gov.br, rsc.org Although specific data for this compound thermal decomposition is not detailed in the snippets, the principle of using deuterated isotopologues to probe the mechanism and kinetics of thermal decomposition is well-established. The differences in decomposition rates and product distributions between isotopologues can reveal the rate-limiting steps and the involvement of specific C-H (or C-D) bond cleavages.

Radical-Mediated Pathways (e.g., chlorination)

Surface Reaction Mechanisms and Catalysis

This compound is also a valuable tool for investigating catalytic reactions occurring on surfaces, particularly those involving C-H bond activation.

Catalytic dehydrogenation of ethane to ethylene (B1197577) and hydrogenolysis to lighter alkanes are important industrial processes. mdpi.com, sc.edu Understanding the surface reaction mechanisms is crucial for designing selective catalysts. Studies using this compound on various catalytic surfaces can help elucidate the elementary steps involved, such as dissociative adsorption and hydrogen removal. By tracking the distribution of deuterium in the products (e.g., ethylene, hydrogen, methane), researchers can determine which C-H bonds are cleaved and the sequence of these events.

The provided snippets discuss the catalytic dehydrogenation of ethane on various metal catalysts, including platinum and iron-based systems, and the proposed mechanisms involving C-H bond activation. rsc.org, mdpi.com, udel.edu, sc.edu While this compound is not explicitly mentioned in the context of these specific catalytic studies in the snippets, the general approach of using deuterated hydrocarbons to probe surface reaction mechanisms, particularly C-H bond activation and subsequent reactions like dehydrogenation and hydrogenolysis, is a common and powerful technique in heterogeneous catalysis research. Isotopic labeling helps distinguish between different mechanistic pathways, such as concerted versus stepwise C-H bond cleavage or the involvement of specific surface intermediates.

Investigations of Elementary Steps in Catalytic Cycles

The use of this compound is particularly insightful in the study of catalytic cycles, which consist of a sequence of elementary steps researchgate.net. By selectively labeling ethane with deuterium, researchers can track the fate of specific hydrogen/deuterium atoms throughout the catalytic process. This allows for the identification of which C-H bonds are cleaved during specific steps and can help in determining the rate-determining step of the cycle.

For instance, in studies of C-H activation, a key elementary step in many catalytic reactions, using this compound can reveal whether the cleavage of a C-H bond is involved in the transition state. A significant KIE (where the reaction rate for ethane is faster than for this compound) indicates that C-H bond breaking is occurring in or before the rate-determining step. Conversely, a small or inverse KIE suggests that C-H bond cleavage is not the primary factor limiting the reaction rate at that stage.

Research has utilized deuterated hydrocarbons like this compound to study elementary steps in catalytic processes, including those involving metal catalysts snnu.edu.cnrsc.org. These studies often involve monitoring the isotopic distribution of products over time to understand the sequence of bond activations and formations within the catalytic cycle.

Role of this compound in Understanding Heterogeneous Catalysis

This compound plays a crucial role in understanding the mechanisms of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst surface interacting with gas or liquid phase reactants unizin.orgsenecalearning.com. Surface reactions in heterogeneous catalysis involve several steps, including adsorption of reactants, activation of adsorbed species, surface reaction, and desorption of products unizin.org.

Deuterium labeling with this compound helps in probing the interaction of hydrocarbons with catalyst surfaces and identifying the active sites and intermediates involved acs.org. For example, studying the H-D exchange between this compound and a heterogeneous catalyst surface can provide information about the lability of different C-H bonds and the mechanism of hydrogen activation and transfer on the surface.

In heterogeneous dehydrogenation reactions, where ethane is converted to ethylene, using this compound can help determine which C-H bonds are cleaved in the dehydrogenation step and whether the process involves concerted or stepwise mechanisms rsc.orgrsc.orgrsc.org. Kinetic isotope effects measured with this compound can provide quantitative data on the energy barriers associated with C-H bond activation on the catalyst surface. Studies on metal oxide catalysts, such as Li/MgO, have utilized deuterated radicals, including those derived from this compound, to investigate gas phase radical formation over these surfaces, indicating primary kinetic isotope effects tamu.edu.

Photochemical and Radiation Chemical Studies

This compound is also a valuable tool in investigating photochemical and radiation chemical processes involving hydrocarbons. Photochemistry involves chemical reactions initiated by the absorption of light rsc.orgmdpi.comnih.govresearchgate.net. Radiation chemistry studies the chemical effects of ionizing radiation acs.org.

In photochemical studies, this compound can be used to investigate the primary photolytic pathways and the subsequent reactions of the generated radical or ionic species. By examining the isotopic composition of the products formed from the photolysis of this compound, researchers can deduce which bonds are broken upon photoexcitation and the mechanisms of radical reactions, such as hydrogen atom abstraction or radical recombination cdnsciencepub.comcdnsciencepub.com. For instance, studies on the vacuum ultraviolet (VUV) photochemistry of ethane have explored various photofragmentation pathways rsc.org.

Radiation chemical studies using this compound can provide insights into the interaction of high-energy radiation with hydrocarbons, leading to ionization, excitation, and bond dissociation. The isotopic distribution of products can help in understanding the elementary processes occurring in irradiated ethane, including ion-molecule reactions and radical reactions. While general radiation effects on materials like battery electrodes have been studied acs.org, specific studies utilizing this compound in radiation chemistry would focus on the fragmentation patterns and reaction mechanisms induced by radiation in this specific molecule.

Theoretical and Computational Studies of Ethane D5

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are essential for determining the equilibrium geometry and energy of a molecule. By solving the electronic Schrödinger equation, these methods provide a theoretical description of the molecular structure and its associated energy.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio methods, derived directly from first principles without empirical parameters, and Density Functional Theory (DFT), which uses approximations for the electron correlation energy, are widely used to study molecular structure and energy. These approaches can be applied to Ethane-d5 to determine its optimized geometry, bond lengths, bond angles, and the relative energies of different conformers. For instance, ab initio and DFT methods have been employed in studies of ethane (B1197151) and its derivatives to investigate their structural parameters and conformational stabilities. researchgate.netescholarship.org DFT methods, such as B3LYP, are often used for geometry optimization and frequency calculations. researchgate.netaip.orgdornshuld.com

Potential Energy Surface (PES) Mapping and Barrier Calculations

The Potential Energy Surface (PES) describes the energy of a molecular system as a function of the positions of its atoms. pennylane.ailibretexts.org Mapping the PES allows for the identification of stable structures (minima) and transition states (saddle points) that connect them. libretexts.org For this compound, PES mapping is particularly relevant for studying internal rotation around the carbon-carbon bond and calculating the energy barrier associated with this rotation. joaquinbarroso.comusm.edu Theoretical studies on ethane have investigated the energy barrier for rotation of methyl groups. joaquinbarroso.comusm.edu The barrier height is defined as the energy difference between a stable conformation and the transition state. pennylane.ai

Electron Correlation Effects and Relativistic Effects

Electron correlation, which accounts for the instantaneous interactions between electrons, is crucial for accurate quantum chemical calculations. arxiv.orgacs.org Ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, including CCSD(T), are designed to incorporate electron correlation effects to varying degrees. researchgate.net DFT methods also approximate electron correlation through the exchange-correlation functional. aps.org For heavier elements, relativistic effects, arising from the high speed of electrons near the nucleus, can become significant and need to be considered in calculations. acs.orgmolcas.orgresearchgate.net While ethane is a light molecule where relativistic effects are generally less pronounced compared to heavy elements, their consideration might be necessary for highly accurate calculations or when studying certain properties. arxiv.orgresearchgate.net Studies on other molecular systems illustrate the importance of including electron correlation and relativistic effects for accurate predictions of molecular properties. arxiv.orgacs.orgacs.org

Vibrational and Rotational Spectroscopy Simulations

Computational methods are invaluable for simulating vibrational and rotational spectra, which can be directly compared with experimental results to identify molecules and understand their dynamics.

Anharmonic Frequency Calculations (e.g., VPT2)

Harmonic frequency calculations provide a first approximation of vibrational frequencies, assuming that molecular vibrations are simple harmonic oscillators. However, real molecular vibrations are anharmonic, especially at higher energy levels. Anharmonic frequency calculations, such as those using second-order vibrational perturbation theory (VPT2), account for the anharmonicity of the potential energy surface, leading to more accurate predictions of vibrational spectra. researchgate.netscispace.comuga.eduolemiss.edu VPT2 calculations can provide anharmonic corrections to harmonic frequencies and are used in the simulation of vibrational spectra. researchgate.netuga.eduolemiss.edu

Simulation of IR and Raman Spectra

Quantum chemical calculations can simulate infrared (IR) and Raman spectra by calculating vibrational frequencies and intensities. d-nb.infoscm.comethz.chresearchgate.net IR spectroscopy probes transitions that involve a change in the molecular dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in molecular polarizability. wolfram.com By calculating these properties for this compound, theoretical spectra can be generated and compared with experimental IR and Raman spectra to aid in the assignment of observed bands and to gain a deeper understanding of the molecule's vibrational modes. wolfram.comcapes.gov.br Software packages exist that can simulate rotational, vibrational, and electronic spectra. researchgate.net Studies on ethylisothiocyanate-d0 and -d5 have utilized theoretical calculations to interpret IR and Raman spectra and perform vibrational assignments. capes.gov.br DFT methods, often with specific basis sets, are commonly used for calculating IR and Raman intensities. researchgate.net

Modeling of Torsional Dynamics and Internal Rotation

The internal rotation, or torsional motion, around the carbon-carbon bond is a fundamental dynamic process in ethane and its isotopologues. This rotation is hindered by a potential energy barrier, leading to staggered and eclipsed conformations. Theoretical modeling, often employing quantum mechanical calculations, is used to determine the shape of this potential energy surface and the energy levels associated with the torsional vibration.

Studies on ethane have utilized methods based on solving the Mathieu equation to obtain wave functions for internal rotation that satisfy molecular symmetry properties. researchgate.net These calculations can determine the frequency of the principal torsional transition. researchgate.net The barrier to internal rotation in ethane is a well-studied phenomenon, with theoretical discussions exploring its origin, including contributions from orbital interactions and steric effects. nih.govias.ac.in The barrier height in ethane is known to be on the order of 12 kJ/mol. ias.ac.in For this compound, the change in mass due to deuterium (B1214612) substitution affects the moments of inertia and vibrational frequencies, which in turn influence the torsional energy levels and dynamics. Computational modeling allows for the calculation of these altered energy levels and provides insights into how deuteration affects the hindered rotation.

Molecular Dynamics (MD) and Microkinetic Modeling (MKM)

Molecular Dynamics (MD) and Microkinetic Modeling (MKM) are powerful computational techniques used to simulate the behavior of molecules over time and to model complex reaction systems.

Simulations of Adsorption and Diffusion Processes

MD simulations are valuable for studying the adsorption and diffusion of molecules in various environments, such as within porous materials or on surfaces. While many studies focus on non-deuterated ethane, the principles and methodologies are applicable to this compound. Simulations have been used to investigate the diffusion of ethane molecules adsorbed in materials like zeolites (e.g., AlPO₄-5 and ZIF-8). nih.govresearchgate.net These simulations can provide microscopic details about the static and dynamic properties of adsorbed molecules, helping to understand diffusion mechanisms (e.g., single-file versus normal diffusion). nih.gov

Studies combining Grand Canonical Monte Carlo (GCMC) and MD simulations have explored the adsorption and diffusion of ethane and ethylene (B1197577) in metal-organic frameworks (MOFs) like ZIF-8. researchgate.netresearchgate.net These simulations can reveal the interplay between adsorption selectivity and diffusion selectivity, which is crucial for separation processes. researchgate.net For this compound, MD simulations can probe how the increased mass and altered zero-point energies due to deuteration affect its adsorption behavior and diffusion rates compared to Ethane-h6 in different environments.

Investigation of Complex Reaction Networks

Microkinetic modeling (MKM) is a multiscale modeling approach used to predict macroscopic kinetic observations from fundamental properties of elementary reaction steps, often derived from quantum chemical calculations. sc.eduoapen.org MKM is essential for understanding complex reaction networks, such as those involved in hydrocarbon transformations like ethane dehydrogenation and hydrogenolysis on catalyst surfaces. sc.edumdpi.com

Prediction of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are changes in reaction rates that occur when an atom in a reactant is replaced by one of its isotopes. faccts.de KIEs are a sensitive probe of reaction mechanisms, as they are related to changes in vibrational frequencies and zero-point energies between the reactant and the transition state. faccts.de For this compound, primary KIEs can be observed in reactions where a C-H or C-D bond is broken in the rate-determining step, while secondary KIEs can arise from isotopic substitution at positions not directly involved in bond breaking or formation.

Theoretical methods, such as Transition State Theory (TST) and its variations, are commonly used to predict KIEs. mdpi.com These methods require calculating the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. faccts.de The difference in zero-point energies between the reactant and transition state is a major contributor to the KIE. faccts.de Computational studies have investigated KIEs in various reactions, including hydrogen atom abstraction. faccts.deacs.orgnih.gov Predicting KIEs accurately can be challenging and may require considering factors like tunneling effects and explicit solvation. faccts.demdpi.comnih.gov For this compound, computational prediction of KIEs provides valuable information for understanding the detailed mechanism of reactions it undergoes, by comparing calculated KIEs with experimental values.

Applications of Ethane D5 in Diverse Chemical Research Fields

Isotopic Tracer Applications

Isotopic tracing is a technique that utilizes isotopes to follow the path of an element or molecule through a reaction or system. The difference in mass between the isotopes (deuterium vs. hydrogen) can be detected using techniques like mass spectrometry, allowing for the tracking of the labeled molecule.

Tracing Elemental and Molecular Transformations

Ethane-d5 can be employed to trace the transformation of ethane (B1197151) or ethyl groups in various chemical processes. By following the deuterium (B1214612) label, researchers can gain insights into how the carbon and hydrogen atoms from ethane are incorporated into new molecules. This is particularly useful in studying complex reaction networks where multiple products can be formed. The application of stable isotope tracers allows for the quantification of biochemical or metabolic reactions in vivo and can be used to study metabolic pathways. isotope.comckisotopes.com

Elucidation of Chemical Reaction Pathways

Understanding the step-by-step process of a chemical reaction is crucial for optimizing conditions and designing new synthetic routes. This compound can help elucidate reaction mechanisms by revealing which parts of the ethane molecule are involved in specific bond-breaking and bond-forming events. For example, in reactions involving C-H bond activation, tracking the deuterium atoms can indicate which hydrogen atoms are abstracted or exchanged during the reaction. Isotopic tracer reactions with hydrocarbons have been used to study isotopic exchange. scispace.com Research has also laid out the chemical steps used by enzymes to convert compounds into ethylene (B1197577). psu.edu

Studies of Molecular Dynamics and Interactions

Molecular dynamics simulations and related approaches are important tools for studying the behavior and interactions of molecules. nih.gov While direct studies using this compound in molecular dynamics simulations are not explicitly detailed in the search results, deuteration can influence molecular vibrations and dynamics, which can be studied through spectroscopic methods. The altered mass distribution in this compound compared to unlabeled ethane can affect its rotational and vibrational properties, providing information about intermolecular forces and molecular motion when studied using techniques like microwave spectroscopy. wikipedia.orgnist.gov Molecular dynamics simulations can provide insights into the interactions between molecules. researchgate.netfrontiersin.org

Methodological Aspects in Metabolic Research

Stable isotope tracers, including deuterated compounds, are widely used in metabolic research to study the dynamics of biomolecules and metabolic pathways. isotope.comnih.gov While this compound itself might not be a direct metabolite, the methodologies developed for using deuterated tracers in metabolic studies are applicable. These methods often involve administering the labeled compound and then analyzing biological samples (e.g., plasma, urine) using mass spectrometry to detect and quantify the labeled metabolites. This allows for the determination of metabolic rates, flux through pathways, and the identification of metabolic products. Stable isotope labeling is a widely used approach to study metabolic processes. researchgate.net A method using stable isotope gas chromatography-mass spectrometry has been developed for the simultaneous measurement of ethanol (B145695) and ethyl-d5 alcohol in serum, which could be used to assess ethanol bioavailability.

Analytical and Spectroscopic Standards

This compound and its derivatives are valuable as internal standards and calibration substances in various analytical and spectroscopic techniques due to their distinct mass and spectroscopic properties compared to their unlabeled counterparts.

Calibration and Quantification in Chromatography-Mass Spectrometry (GC-MS/LC-MS)

In chromatography-mass spectrometry (GC-MS and LC-MS), internal standards are crucial for accurate quantification of analytes. This compound or deuterated compounds derived from ethane, such as ethyl-d5 alcohol (ethanol-d5) or chlorothis compound (B579816), can be used as internal standards for the analysis of ethane or related ethyl-containing compounds. epa.gov The addition of a known amount of the deuterated standard to a sample allows for the compensation of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of the target analyte. Deuterated internal standards are used for recovery and calibration in GC/MS analysis of semivolatile organic compounds. hpst.cz Calibration curves are established using standard solutions with known concentrations of the analyte and the internal standard. mdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create a calibration curve. shimadzu.com This curve is then used to determine the concentration of the analyte in unknown samples. Deuterated standards like ethanol-d5 (B126515) are used in LC-MS/MS systems for the analysis of ethanol metabolites. sciex.com

Data Table: Examples of Deuterated Compounds Used as Standards in GC-MS/LC-MS

| Compound Name | Deuterium Label | Application | Technique | Source |

| Ethyl-d5 alcohol | d5 | Internal standard for ethanol analysis | GC-MS | |

| Ethanol-d5 | d5 | Internal standard for ethanol metabolite analysis | LC-MS/MS | sciex.com |

| Chlorothis compound | d5 | Analytical standard | GC-MS | epa.gov |

| Nitrobenzene-d5 | d5 | Deuterated surrogate for GC/MS calibration | GC/MS | hpst.cz |

| Desloratadine-d5 | d5 | Internal standard for desloratadine (B1670295) quantification | LC-MS/MS | researchgate.net |

| Enrofloxacin-d5 | d5 | Isotope surrogate for enrofloxacin (B1671348) quantification | LC-MS/MS | mdpi.com |

| Glycerol-d5 | d5 | Used in GC-MS/MS for glycerol (B35011) analysis | GC-MS/MS | protocols.io |

Reference Materials in High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. In high-resolution NMR, deuterated solvents are commonly used to avoid overwhelming signals from the solvent's protons in 1H NMR spectra. This compound can function as a reference material or a deuterated solvent component in specific NMR applications. While commonly used deuterated solvents include chloroform-d, benzene-d6, and acetone-d6, the use of this compound is relevant in studies where a non-polar, gaseous environment is necessary or when investigating systems where ethane is present. uobasrah.edu.iqsigmaaldrich.com Deuteration shifts the NMR signals, allowing for clearer observation of the signals from the analyte. docbrown.info The chemical shift of ethane in 1H NMR is typically at a low ppm value. docbrown.info Although not explicitly listed as a common NMR solvent in all general guides, deuterated compounds like This compound-thiol (B1422649) are available and used in NMR, indicating the potential for this compound itself or its derivatives as specialized NMR references or solvents. researchgate.net

Environmental and Atmospheric Chemistry Research

Ethane is a volatile organic compound (VOC) found in the atmosphere, originating from both natural and anthropogenic sources, including vehicle exhaust and coal combustion. mdpi.commdpi.comcopernicus.org Understanding the sources, transport, and reactions of VOCs is crucial for assessing their impact on air quality and climate.

Use as a Tracer for Source Apportionment of Volatile Organic Compounds (VOCs)

Isotopically labeled compounds like this compound can be used as tracers to identify and quantify the contributions of different sources to atmospheric VOC concentrations. By releasing a known amount of this compound from a specific source and monitoring its dispersion and concentration in the atmosphere, researchers can track the movement of emissions and differentiate them from background levels. This technique aids in source apportionment studies, helping to determine the relative impact of various emission sources such as industrial processes, vehicle traffic, and natural gas leaks on ambient air quality. mdpi.commdpi.comcopernicus.orgrsc.org Ethane itself is considered a tracer for natural gas. ca.gov Studies have used other deuterated compounds, such as chlorobenzene-d5, as internal standards in VOC measurements for source apportionment analysis. copernicus.orgrsc.org

Understanding Atmospheric Reaction Mechanisms of Ethane and its Derivatives

Ethane undergoes various reactions in the atmosphere, primarily with hydroxyl (OH) radicals, which are key oxidants. copernicus.org Studying the mechanisms and kinetics of these reactions is essential for developing accurate atmospheric chemistry models. This compound can be used in laboratory experiments to investigate the reaction pathways and determine reaction rate constants by tracking the fate of the deuterated species. The difference in reaction rates between isotopically labeled and unlabeled compounds (kinetic isotope effect) can provide insights into the transition states and mechanisms of these atmospheric reactions. copernicus.orgacs.org Chemical mechanisms like SAPRC (Statewide Air Pollution Research Center) include the atmospheric reactions of alkanes such as ethane to model ozone formation and other atmospheric processes. ucr.educopernicus.org

Materials Science Research

This compound finds applications in materials science, particularly in studying polymerization processes and the behavior of gases in porous materials.

Probing Reaction Mechanisms in Polymerization

In polymerization reactions, understanding the reaction mechanism is vital for controlling the structure and properties of the resulting polymers. Isotopically labeled monomers or initiators can be used to trace the reaction pathway. While the provided search results discuss the polymerization of ethene via free radical and Ziegler-Natta mechanisms, and the use of model compounds to understand these mechanisms, specific examples of this compound use in polymerization were not found in the initial search. libretexts.orgunizin.orglibretexts.orgwikipedia.org However, given that ethane is the saturated analog of ethene, studies involving the dehydrogenation of ethane as a step towards polymerization or using deuterated alkanes to understand reaction mechanisms in related catalytic processes are plausible applications. udel.edu The use of deuterated compounds is a standard technique for mechanistic investigations in chemistry.

Studies of Adsorption and Transport in Porous Materials

Porous materials are used in various applications, including separation, catalysis, and gas storage. Understanding how gases adsorb onto and transport within these materials is crucial for optimizing their performance. Ethane, being a simple hydrocarbon, is often used as a model adsorbate in studies of porous materials like zeolites, metal-organic frameworks (MOFs), and silica (B1680970). ornl.govmdpi.comescholarship.org this compound can be used to study the adsorption and diffusion of ethane in porous materials using techniques like neutron scattering or solid-state NMR, where the deuterium label provides distinct signals. ornl.gov These studies can reveal information about the adsorption sites, the mobility of adsorbed molecules, and the influence of pore structure on transport properties. ornl.govrsc.org Research has investigated the adsorption and dynamics of ethane in mesoporous silica using techniques such as gravimetric adsorption and quasi-elastic neutron scattering. ornl.gov

Future Directions in Ethane D5 Research

Advancements in Synthesis and Cost-Effective Production

Future research in Ethane-d5 synthesis is expected to focus on developing more efficient, selective, and cost-effective methodologies. Current approaches for introducing isotopic labels into organic molecules, such as hydrogen isotope exchange (HIE) via C-H activation, can be challenging to control in terms of regioselectivity and chemoselectivity acs.org. While late-stage isotopic labeling is desirable for applications like synthesizing deuterated drugs or preparing stable-isotope-labeled internal standards for mass spectrometry, the cost of deuterated sources and gaseous isotopes remains a factor acs.org.

Integration with Emerging Spectroscopic Techniques

The unique spectroscopic properties of this compound make it a valuable molecule for probing molecular structures and reaction pathways. Future research will likely involve integrating this compound studies with emerging spectroscopic techniques to gain deeper insights. High-resolution infrared spectroscopy, particularly with advancements in instruments like the James Webb Space Telescope (JWST), offers significantly better spectral resolution, allowing for improved resolution of specific vibrational features, such as C-D stretches and bends aanda.orgaanda.org. This enhanced resolution can lead to better constraints on the abundance of deuterium (B1214612) in various environments aanda.orgaanda.org.

Emerging infrared laser absorption spectroscopic techniques, such as Cavity Enhanced Spectroscopy (including CRDS and ICOS), offer high detection sensitivity and improved spectral selectivity, which are beneficial for analyzing trace gases and isotopologues rice.edu. The coupling of these techniques with advanced computational models can aid in the assignment of complex spectra and the interpretation of experimental data nasa.gov. In situ spectroscopic methods, such as diffuse reflectance infrared Fourier transform spectroscopy, are already being applied to study reaction intermediates, and their application to deuterated systems like this compound can provide detailed mechanistic information rsc.org.

Enhanced Computational Modeling and Machine Learning Applications

Computational modeling plays a crucial role in understanding the behavior of deuterated compounds and complementing experimental studies arxiv.org. Future directions involve enhanced computational approaches, including the integration of machine learning (ML) to improve the accuracy and efficiency of simulations and predictions. High-level quantum chemical calculations are already used to determine properties like anharmonic frequencies and vibrational corrections, aiding in spectroscopic assignments nasa.gov.

Machine learning, with its ability to process large datasets and identify complex patterns, is increasingly being applied in various scientific fields, including materials design and chemical research ethz.chmdpi.comiitm.ac.inumich.edu. Future research can leverage ML to predict the properties of deuterated hydrocarbons, optimize synthesis pathways, and interpret complex spectroscopic data. Data-driven scientific modeling, which combines high-performance algorithmics and cutting-edge statistical modeling, is becoming more prevalent ethz.ch. ML can be used to develop new strategies for combining high-throughput methods like molecular dynamics to design materials efficiently, even without extensive pre-existing databases iitm.ac.in. While AI in API discovery and development is still in a nascent stage in some regions, the potential for its application in optimizing the production and understanding the behavior of specialized chemicals like this compound is significant pharma-dept.gov.in.

New Applications in Interdisciplinary Research (e.g., astrochemistry)

Deuterated compounds, including this compound, have significant applications in interdisciplinary research, particularly in astrochemistry. The deuterium-to-hydrogen (D/H) ratio in organic molecules in comets and other extraterrestrial environments is a critical cosmogenic indicator, providing insights into the formation processes of our solar system and testing astrochemical models nasa.gov.

Q & A

Basic: What are the established methods for synthesizing Ethane-d5, and how is purity validated in deuterated compounds?

Methodological Answer : this compound is typically synthesized via catalytic deuteration of ethylene using deuterium gas (D₂) over platinum or palladium catalysts . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect residual hydrogenated species and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>99% isotopic purity). Researchers must also quantify trace impurities (e.g., water or oxygen) using Karl Fischer titration or Raman spectroscopy to ensure compatibility with sensitive experiments like low-temperature NMR .

Basic: What experimental precautions are critical when handling this compound in spectroscopic studies?

Methodological Answer : this compound’s volatility and isotopic sensitivity demand strict anaerobic handling under inert atmospheres (argon/glovebox) to prevent H/D exchange. For NMR, degassing and sealing samples in quartz tubes are recommended to avoid signal broadening from paramagnetic oxygen. Calibration against internal standards (e.g., TMS) and temperature-controlled probes are essential for reproducible chemical shift measurements .

Advanced: How do isotopic effects of this compound influence thermodynamic property measurements compared to protiated ethane?

Methodological Answer : Deuteration alters vibrational modes and rotational constants, affecting enthalpy (ΔH) and entropy (ΔS) calculations. For example, the heat capacity (Cp) of this compound is ~5% lower than ethane at 300 K due to reduced zero-point energy . Researchers must adjust equations of state (e.g., Helmholtz energy correlations) to account for isotopic discrepancies in phase behavior studies. Computational simulations (DFT or MD) paired with experimental data can isolate isotopic contributions .

Advanced: What strategies mitigate signal interference in kinetic studies using this compound as a tracer?

Methodological Answer : In reaction kinetics, deuterium kinetic isotope effects (KIE) can skew rate constants. To minimize interference, use high-purity this compound (>99.5%) and control reaction temperatures to limit H/D scrambling. Isotope-ratio mass spectrometry (IRMS) or tandem MS/MS enables precise tracking of deuterated intermediates. Normalize data against control experiments with protiated ethane to quantify KIE contributions .

Advanced: How should researchers resolve contradictions in reported solubility parameters for this compound across solvents?

Methodological Answer : Discrepancies often arise from inconsistent measurement techniques (e.g., gravimetric vs. spectroscopic methods). A robust approach involves:

- Standardizing solvent pre-treatment (e.g., degassing, drying).

- Cross-validating results using multiple methods (e.g., headspace GC, UV-Vis spectroscopy).

- Reporting temperature/pressure conditions with uncertainties (e.g., ±0.1 K, ±0.01 bar).

Meta-analyses of historical data should account for instrument calibration drift and solvent batch variability .

Methodological: What statistical frameworks are recommended for analyzing isotopic variance in this compound datasets?

Methodological Answer : Multivariate analysis (ANOVA or PCA) identifies systematic isotopic variability, while Bayesian regression models quantify uncertainty in deuterium distribution. For small sample sizes, bootstrapping or Monte Carlo simulations improve confidence intervals. Open-source tools like R or Python’s SciPy package facilitate reproducibility .

Methodological: How can researchers design experiments to isolate the impact of this compound’s isotopic substitution on reaction mechanisms?

Methodological Answer : Use comparative studies with Ethane-h6 under identical conditions. Employ isotopic labeling (e.g., ¹³C/²H dual labeling) and time-resolved spectroscopy (FTIR, Raman) to track deuterium’s role in transition states. Theoretical calculations (e.g., DFT) should validate experimental activation energies and isotopic partitioning .

Ethical: What protocols ensure ethical data reporting in studies involving deuterated compounds like this compound?

Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data and synthesis protocols in repositories like Zenodo or ChemRxiv. Disclose instrument calibration details, solvent sources, and purity certificates to enable replication. Cite prior datasets to avoid selective reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.